N-(2,5-dichlorophenyl)-2-(4-fluorophenyl)acetamide
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Overview
Description
N-(2,5-dichlorophenyl)-2-(4-fluorophenyl)acetamide is an organic compound characterized by the presence of dichlorophenyl and fluorophenyl groups attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-2-(4-fluorophenyl)acetamide typically involves the reaction of 2,5-dichloroaniline with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then subjected to further reaction with acetic anhydride to yield the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-(2,5-dichlorophenyl)-2-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dichlorophenyl)-2-(4-chlorophenyl)acetamide
- N-(2,5-dichlorophenyl)-2-(4-bromophenyl)acetamide
- N-(2,5-dichlorophenyl)-2-(4-methylphenyl)acetamide
Uniqueness
N-(2,5-dichlorophenyl)-2-(4-fluorophenyl)acetamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C14H10Cl2FNO |
---|---|
Molecular Weight |
298.1 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-2-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C14H10Cl2FNO/c15-10-3-6-12(16)13(8-10)18-14(19)7-9-1-4-11(17)5-2-9/h1-6,8H,7H2,(H,18,19) |
InChI Key |
DVFIYZUDWQJYTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=C(C=CC(=C2)Cl)Cl)F |
Origin of Product |
United States |
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